molecular formula C20H20N6O3 B3612284 5-[2-(N-BENZYLACETAMIDO)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

5-[2-(N-BENZYLACETAMIDO)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Cat. No.: B3612284
M. Wt: 392.4 g/mol
InChI Key: KFJVMATXPJKOPG-UHFFFAOYSA-N
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Description

The compound “5-[(N-acetyl-N-benzylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It has a molecular formula of C20H20N6O3 . The structure includes an acetyl group, a benzylglycyl group, an amino group, a phenyl group, and a triazole group .


Synthesis Analysis

The synthesis of such compounds often involves the use of N-acetyl groups, which are abundant functional groups found in a variety of biomolecules including aminosugars . N-acetyl groups are chemically stable and harsh conditions are often needed to remove them . A mild and efficient protocol has been reported to remove N-acetyl groups in the presence of esters and carbamates and functionalize the resulting amine in a one-pot manner .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a variety of functional groups present. The structure includes an acetyl group, a benzylglycyl group, an amino group, a phenyl group, and a triazole group . The average mass of the molecule is 392.411 Da and the monoisotopic mass is 392.159698 Da .

Properties

IUPAC Name

5-[[2-[acetyl(benzyl)amino]acetyl]amino]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-14(27)25(12-15-8-4-2-5-9-15)13-17(28)22-20-18(19(21)29)23-26(24-20)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H2,21,29)(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJVMATXPJKOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)CC(=O)NC2=NN(N=C2C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(N-BENZYLACETAMIDO)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-[2-(N-BENZYLACETAMIDO)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-[2-(N-BENZYLACETAMIDO)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
5-[2-(N-BENZYLACETAMIDO)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
5-[2-(N-BENZYLACETAMIDO)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
5-[2-(N-BENZYLACETAMIDO)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

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